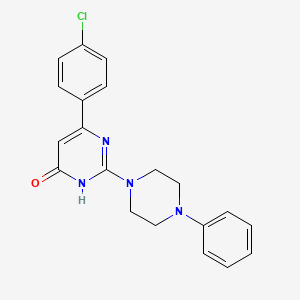
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone (CPP) is a chemical compound that has been widely used in scientific research due to its unique properties. CPP is a pyrimidinone derivative that has been synthesized using various methods. The compound has been found to have several biochemical and physiological effects, making it an important tool for studying various biological processes.
Mecanismo De Acción
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to bind to the orthosteric site of the dopamine D3 receptor, which is a GPCR. The binding of 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone to this receptor results in the inhibition of the adenylyl cyclase activity, leading to the reduction of cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP levels results in the modulation of various signaling pathways, leading to the regulation of various biological processes.
Biochemical and Physiological Effects
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to have several biochemical and physiological effects, including the modulation of the dopamine D3 receptor, which is involved in the regulation of reward-related behaviors. 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has also been found to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has several advantages as a biological tool, including its high affinity and selectivity for the dopamine D3 receptor. The compound is also stable and can be easily synthesized using various methods. However, one of the limitations of 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is its potential toxicity, which can affect the results of experiments.
Direcciones Futuras
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has several potential future directions, including the development of new therapeutic agents for the treatment of anxiety and depression. The compound can also be used to study the role of GPCRs in various biological processes, leading to the discovery of new drug targets. Additionally, the synthesis of new 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone derivatives can lead to the development of more potent and selective compounds for scientific research.
Métodos De Síntesis
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone can be synthesized using several methods, including the reaction of 4-chloroaniline with ethyl acetoacetate, followed by the reaction with 4-phenylpiperazine. Another method involves the reaction of 4-chloroaniline with ethyl acetoacetate, followed by the reaction with 4-phenylpiperazine hydrochloride. The synthesis of 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has also been achieved using microwave irradiation and ultrasound-assisted methods.
Aplicaciones Científicas De Investigación
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively used in scientific research as a biological tool due to its unique properties. The compound has been used to study various biological processes, including the role of G protein-coupled receptors (GPCRs) in signal transduction pathways. 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has also been used to study the interaction between GPCRs and their ligands, as well as the role of GPCRs in drug discovery.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O/c21-16-8-6-15(7-9-16)18-14-19(26)23-20(22-18)25-12-10-24(11-13-25)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVWXKXQLFEXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(2-thienyl)-1,3-cyclohexanedione](/img/structure/B5975867.png)
![7-(3-hydroxy-2-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5975873.png)
![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]propanamide](/img/structure/B5975876.png)


![1-[3-({[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B5975904.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methylbenzamide](/img/structure/B5975908.png)
![4-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5975920.png)

![2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5975931.png)
![2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5975936.png)
![1-benzyl-4-{3-[1-(4-methoxybenzyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5975942.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}acetamide](/img/structure/B5975947.png)
![2-[(2-chlorophenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B5975950.png)